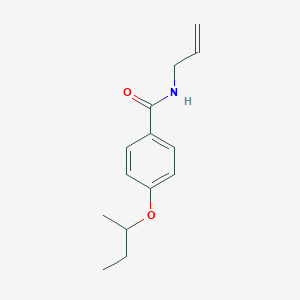![molecular formula C17H17NO2 B268321 3-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide](/img/structure/B268321.png)
3-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide, also known as Fluridone, is a synthetic herbicide that has been extensively used in agriculture for weed control. It is a potent inhibitor of photosynthesis, which makes it an effective herbicide. Fluridone belongs to the family of diphenyl ethers and has a molecular weight of 313.4 g/mol.
作用機序
3-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide inhibits the synthesis of carotenoids, which are essential pigments for photosynthesis. It binds to the enzyme phytoene desaturase, which is involved in the synthesis of carotenoids. This leads to a decrease in the concentration of carotenoids, which results in a decrease in photosynthetic activity. The inhibition of photosynthesis leads to the death of the plant.
Biochemical and Physiological Effects:
3-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide has been found to have minimal toxicity to humans and animals. It is rapidly metabolized in the body, and its metabolites are excreted in the urine. 3-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide has been found to have no significant effects on the reproductive system, nervous system, or immune system. However, it can cause skin irritation and eye irritation.
実験室実験の利点と制限
3-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide is widely used in laboratory experiments to study the effects of photosynthesis inhibition on plants. It is a potent inhibitor of photosynthesis, which makes it an effective tool for studying the mechanism of photosynthesis. However, it is important to note that 3-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide can also affect other metabolic pathways in plants, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of 3-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide. One area of research is the development of new herbicides that are more effective and less toxic than 3-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide. Another area of research is the study of the effects of 3-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide on non-target organisms, such as aquatic animals and insects. Finally, there is a need for the development of new methods for the detection of 3-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide in the environment, as it can persist in the soil and water for long periods of time.
合成法
3-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide is synthesized by reacting 3-nitrobenzoyl chloride with 2-methyl-2-propen-1-ol in the presence of a base. The resulting intermediate is then reacted with aniline to produce 3-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide. The overall reaction scheme is shown below:
科学的研究の応用
3-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide has been extensively studied for its herbicidal properties. It is used to control aquatic weeds, submerged weeds, and emergent weeds. It is also used in agriculture to control weeds in rice paddies, sugarcane fields, and other crops. 3-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide has been found to be effective against a wide range of weeds, including duckweed, water hyacinth, and hydrilla.
特性
製品名 |
3-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide |
|---|---|
分子式 |
C17H17NO2 |
分子量 |
267.32 g/mol |
IUPAC名 |
3-(2-methylprop-2-enoxy)-N-phenylbenzamide |
InChI |
InChI=1S/C17H17NO2/c1-13(2)12-20-16-10-6-7-14(11-16)17(19)18-15-8-4-3-5-9-15/h3-11H,1,12H2,2H3,(H,18,19) |
InChIキー |
ZBEPBXQKXMURPT-UHFFFAOYSA-N |
SMILES |
CC(=C)COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2 |
正規SMILES |
CC(=C)COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-isobutoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B268238.png)
![3-isobutoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B268239.png)

![4-[(anilinocarbonyl)amino]-N-(sec-butyl)benzenesulfonamide](/img/structure/B268241.png)
![1-[4-(allyloxy)benzoyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B268242.png)
![4-fluoro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268243.png)
![2-(4-methylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268246.png)
![3,5-dichloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268247.png)


![2-[(3-ethoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B268256.png)
![1-[(2-isopropylphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B268257.png)

![2-methyl-N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide](/img/structure/B268261.png)